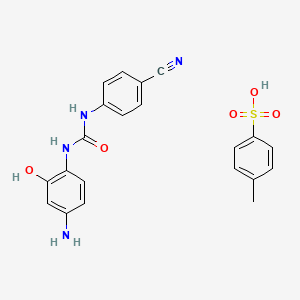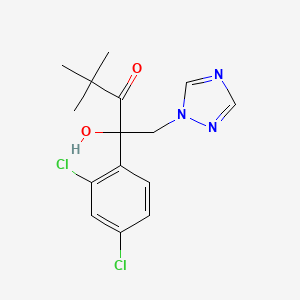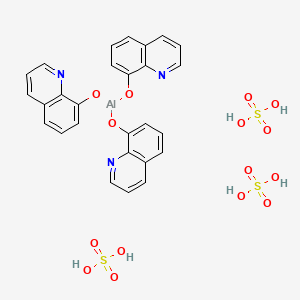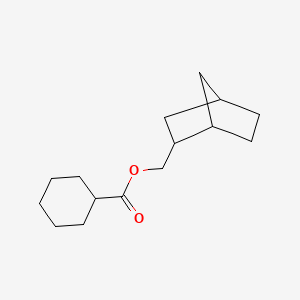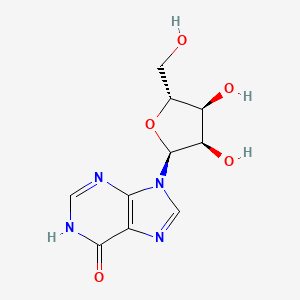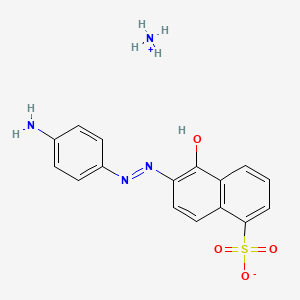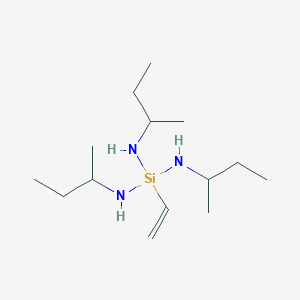
N,N',N''-Tris(1-methylpropyl)-1-vinylsilanetriamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’,N’'-Tris(1-methylpropyl)-1-vinylsilanetriamine: is a specialized organosilicon compound characterized by its unique structure, which includes a vinyl group attached to a silanetriamine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N’,N’'-Tris(1-methylpropyl)-1-vinylsilanetriamine typically involves the reaction of vinyltrichlorosilane with 1-methylpropylamine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:
Vinyltrichlorosilane+31-methylpropylamine→N,N’,N”-Tris(1-methylpropyl)-1-vinylsilanetriamine+3HCl
Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to remove any by-products and unreacted starting materials.
Analyse Chemischer Reaktionen
Types of Reactions: N,N’,N’'-Tris(1-methylpropyl)-1-vinylsilanetriamine undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding epoxides or diols.
Reduction: The compound can be reduced to form saturated silanetriamines.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used.
Major Products:
Oxidation: Epoxides, diols.
Reduction: Saturated silanetriamines.
Substitution: Halogenated silanetriamines.
Wissenschaftliche Forschungsanwendungen
Chemistry: N,N’,N’'-Tris(1-methylpropyl)-1-vinylsilanetriamine is used as a precursor in the synthesis of advanced materials, including polymers and resins. Its unique structure allows for the formation of cross-linked networks, enhancing the mechanical properties of the resulting materials.
Biology: In biological research, this compound is explored for its potential as a biocompatible material. Its ability to form stable bonds with biological molecules makes it a candidate for drug delivery systems and tissue engineering.
Medicine: The compound’s unique properties are being investigated for use in medical devices and implants
Industry: In the industrial sector, N,N’,N’'-Tris(1-methylpropyl)-1-vinylsilanetriamine is used in the production of coatings, adhesives, and sealants. Its ability to enhance the durability and performance of these products makes it valuable in various applications.
Wirkmechanismus
The mechanism by which N,N’,N’'-Tris(1-methylpropyl)-1-vinylsilanetriamine exerts its effects is primarily through its ability to form stable covalent bonds with other molecules. The vinyl group allows for polymerization reactions, while the amine groups can interact with various substrates. The molecular targets and pathways involved include:
Polymerization: The vinyl group participates in free radical polymerization, forming cross-linked networks.
Covalent Bonding: The amine groups can form covalent bonds with other molecules, enhancing the stability and functionality of the resulting compounds.
Vergleich Mit ähnlichen Verbindungen
- N,N’,N’'-Tris(1-methylpropyl)-1-silanetriamine
- N,N’,N’'-Tris(1-methylpropyl)-1-ethylsilanetriamine
- N,N’,N’'-Tris(1-methylpropyl)-1-propylsilanetriamine
Comparison: N,N’,N’'-Tris(1-methylpropyl)-1-vinylsilanetriamine is unique due to the presence of the vinyl group, which allows for additional polymerization reactions compared to its analogs. This feature enhances its applicability in the synthesis of advanced materials and its potential use in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
93777-91-4 |
|---|---|
Molekularformel |
C14H33N3Si |
Molekulargewicht |
271.52 g/mol |
IUPAC-Name |
N-[bis(butan-2-ylamino)-ethenylsilyl]butan-2-amine |
InChI |
InChI=1S/C14H33N3Si/c1-8-12(5)15-18(11-4,16-13(6)9-2)17-14(7)10-3/h11-17H,4,8-10H2,1-3,5-7H3 |
InChI-Schlüssel |
ALIGWNJACSYFPX-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)N[Si](C=C)(NC(C)CC)NC(C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


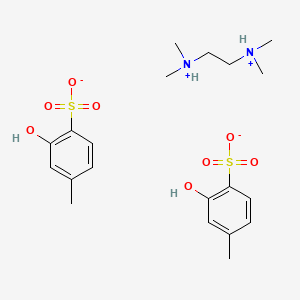
![1,2,4,5-Tetrabromo-3,6-bis[(pentabromophenoxy)methyl]benzene](/img/structure/B12685985.png)
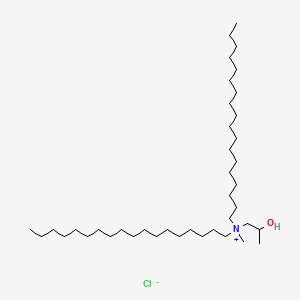
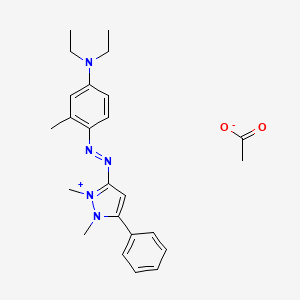
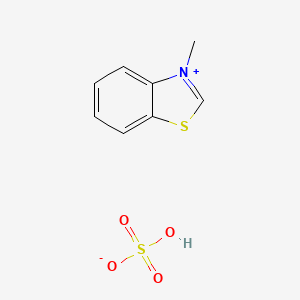
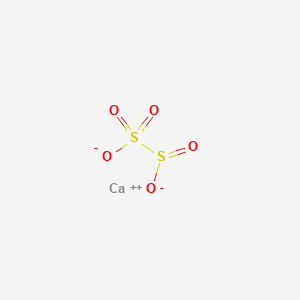
![7,18-bis(4-aminophenyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B12686004.png)
